

4-Hexen-3-one regulatory compliance requirements

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Hexen-3-one

CAS No.: 50396-87-7

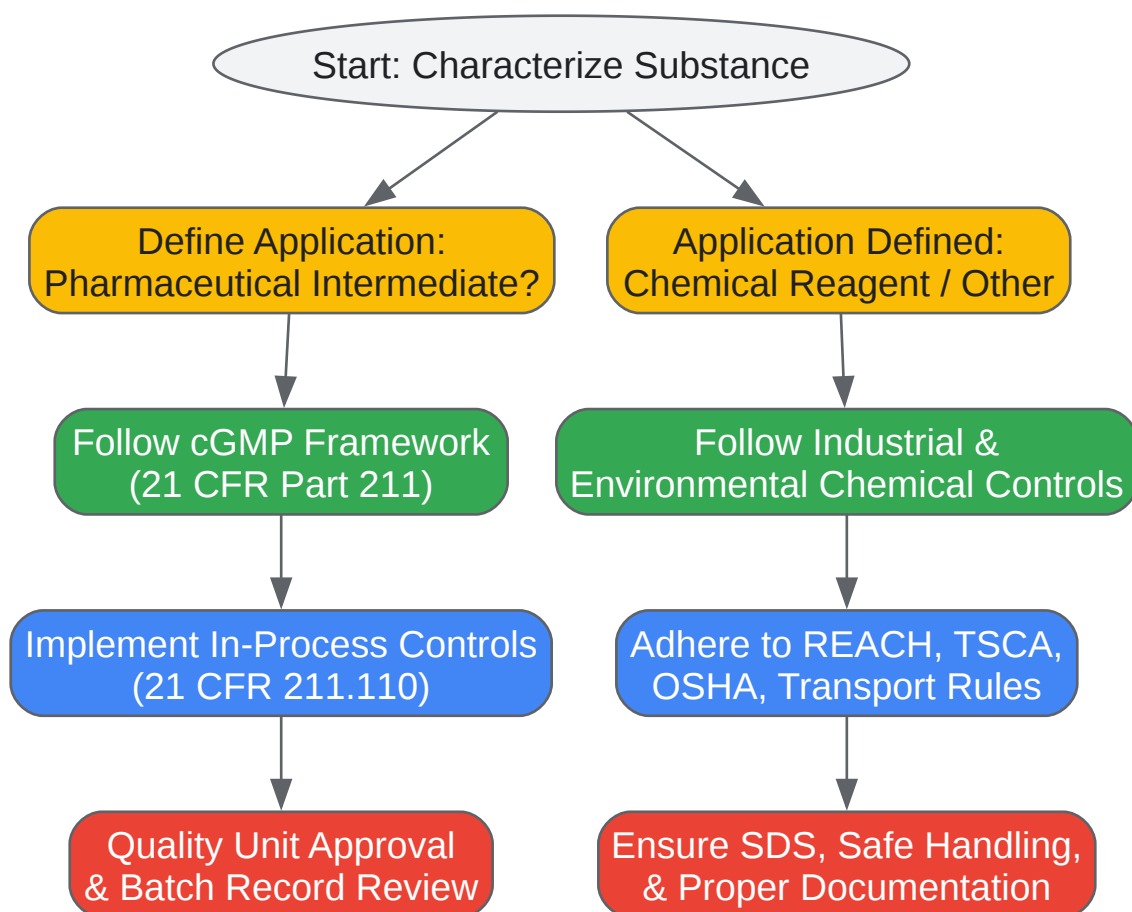
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Regulatory Frameworks for 4-Hexen-3-One

Regulatory Area	Key Regulations / Standards	Core Requirements & Focus Areas
Pharmaceutical Manufacturing (U.S.)	• 21 CFR Part 211 (Finished Pharmaceuticals) [1] • 21 CFR 211.110 (In-process controls) [2]	• Controls for batch uniformity, identity, strength, quality, and purity [2]. • Quality unit approval for significant process phases [2].
Chemical Substance Control	• EU REACH [3] • US TSCA [3]	• Registration, evaluation, and authorization of chemicals. • Mandatory Safety Data Sheets (SDS) [3].
Workplace Safety	• OSHA standards [3]	• Managing occupational exposure. • Safe handling of volatile substances [3].
Transportation of Goods	• UN dangerous goods regulations [3]	• Specific packaging and labeling for shipping [3].

The following workflow outlines the key stages and decision points in the regulatory compliance process for using **4-Hexen-3-one** in drug development.



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Frequently Asked Questions & Troubleshooting

Here are answers to common compliance questions your users might encounter.

Q1: What are the most critical in-process controls for 4-Hexen-3-one as a pharmaceutical intermediate?

- **A:** Per FDA draft guidance, you must establish controls for **Critical Quality Attributes (CQAs)** like identity, strength, purity, and quality [2]. Your strategy should define **what** to test (e.g., purity against specs), **where/when** to test (at significant process phases), and **how** to sample [2]. For advanced manufacturing like continuous processing, the FDA advises pairing process models with physical in-process testing, as models alone are not yet considered sufficient [2].

Q2: Our analytical method for 4-Hexen-3-one purity is not robust. What are some validated approaches?

- **A:** You can adopt a reversed-phase (RP) HPLC method. One documented approach uses a **Newcrom R1 column** with a mobile phase of acetonitrile, water, and phosphoric acid [4]. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid. This method is scalable and can be adapted for fast UPLC applications using smaller 3 μ m particle columns [4].

Q3: We need to improve our synthetic process. Are there efficient catalytic methods?

- **A:** Yes. A patented method uses **WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂** as a catalyst for the dehydration of 4-hydroxy-3-hexanone into **4-Hexen-3-one** [5]. This mesoporous catalyst operates at **200–450°C** and a mass airspeed of **0.5–15 hr⁻¹**, achieving high conversion (99.1%) and selectivity (96.5%) [5]. This method solves problems of low catalyst activity and high reaction temperatures found in older techniques [5].

Q4: What broader regulatory trends should we be aware of?

- **A:** The market is increasingly influenced by:
 - **Green Chemistry:** Growing investment in bio-catalytic and sustainable synthesis routes to reduce environmental impact [3].
 - **Supply Chain Traceability:** Major fragrance and pharmaceutical buyers are increasingly requiring detailed origin documentation and Certificates of Analysis (CoA) [3].
 - **Material Consistency:** Perfumers and flavorists demand absolute batch-to-batch consistency, meaning strict in-process control is also a commercial necessity [3].

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To cite this document: Smolecule. [4-Hexen-3-one regulatory compliance requirements]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3317472#4-hexen-3-one-regulatory-compliance-requirements]

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